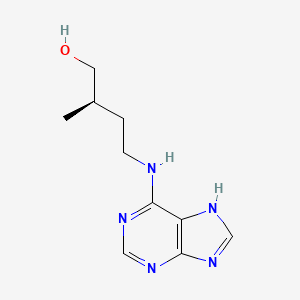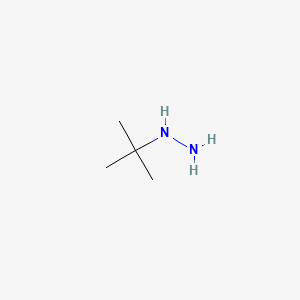
tert-Butylhydrazine
Vue d'ensemble
Description
Tert-Butylhydrazine is an organic compound with the molecular formula C4H12N2 . It is used in organic synthesis for aromatic nucleophilic N-N exchange reactions . It is also used in the preparation of insect growth regulators .
Synthesis Analysis
Tert-Butylhydrazine hydrochloride is used in the synthesis of various compounds. For instance, it is used in the synthesis of diphosphinohydrazines, 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole, and 1,3,4,5-tetrasubstituted pyrazole derivatives .Molecular Structure Analysis
The molecular structure of tert-Butylhydrazine consists of carbon ©, hydrogen (H), and nitrogen (N) atoms. The average mass of the molecule is 88.151 Da, and the monoisotopic mass is 88.100044 Da .Chemical Reactions Analysis
Tert-Butylhydrazine is involved in various chemical reactions. For example, it reacts with Ph2PCl to synthesize compound 1 in an 83% yield . It is also used in the reaction of β-enaminones for the synthesis of pyrazoles .Physical And Chemical Properties Analysis
Tert-Butylhydrazine has a density of 0.8±0.1 g/cm3, a boiling point of 135.0±9.0 °C at 760 mmHg, and a vapor pressure of 7.9±0.2 mmHg at 25°C . It has a flash point of 35.8±22.3 °C . The compound has 2 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Nuclear Science and Radiolysis
Tert-Butylhydrazine plays a significant role in nuclear science, particularly in the study of radiolysis. It’s used to understand the quantitative structure–activity relationships (QSAR) between hydrazine derivatives and β irradiation. The 3D structures of these derivatives, including tert-Butylhydrazine, are optimized and their energies calculated to establish a QSAR equation. This helps in predicting the stability of these compounds under radiation, which is crucial for nuclear fuel processing and radioactive waste management .
Reduction of Neptunium (VI)
In the field of radiochemistry, tert-Butylhydrazine is utilized for the reduction of Neptunium (VI) in nitric acid media. The kinetics of this reduction are studied by spectrophotometry, which is essential for the reprocessing of spent nuclear fuel. Understanding the reaction kinetics helps in optimizing the conditions for efficient reduction and recovery of valuable materials from nuclear waste .
Organic Synthesis
Tert-Butylhydrazine is used in organic synthesis for nucleophilic aromatic substitution reactions. It facilitates the exchange of nitrogen-nitrogen groups, which is a key step in the synthesis of various organic compounds. This application is particularly important in the development of pharmaceuticals and agrochemicals .
Insect Growth Regulator Synthesis
This compound is also instrumental in the synthesis of insect growth regulators. These regulators play a crucial role in pest control by interfering with the life cycle of insects, thus preventing damage to crops and reducing the spread of insect-borne diseases .
Preparation of Diphosphinohydrazines
In the preparation of specialized ligands such as diphosphinohydrazines, tert-Butylhydrazine is a key starting material. These ligands are used in coordination chemistry and catalysis, which have implications in industrial processes and the synthesis of complex molecules .
Synthesis of Pyrazole Derivatives
Tert-Butylhydrazine is involved in the synthesis of pyrazole derivatives, which are compounds with a wide range of applications, including as pharmaceuticals, agrochemicals, and dyes. The ability to create diverse pyrazole structures opens up possibilities for new drug development and other industrial applications .
Plutonium (IV) Reduction
It is used in the reduction of Plutonium (IV) in nitric acid solutions, a process that is vital for nuclear fuel reprocessing. The kinetics of this reaction are studied to ensure safe and efficient handling of plutonium, which is critical for both energy production and non-proliferation efforts .
Support Reducing Agent in Metallurgy
Due to its strong reducing properties, tert-Butylhydrazine is used as a support reducing agent in metallurgy. It assists in the recovery and purification of metals, contributing to the production of high-purity materials for various industrial applications .
Safety and Hazards
Tert-Butylhydrazine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .
Mécanisme D'action
Target of Action
tert-Butylhydrazine is a non-steroidal ecdysone agonist . Its primary targets are the ecdysteroid receptors (EcRs) in insects . These receptors play a crucial role in insect molting and development .
Mode of Action
tert-Butylhydrazine mimics the natural insect molting hormones or ecdysteroids . It binds competitively to the ecdysteroid receptors, thereby introducing a new class of insect growth regulators (IGRs) exhibiting a novel mode of action .
Biochemical Pathways
The interaction of tert-Butylhydrazine with ecdysteroid receptors affects the normal molting process in insects . This disruption in the biochemical pathway leads to inhibited feeding, accelerated molting, and reduced reproduction .
Pharmacokinetics
The rate of pu(iv) reduction with tert-butylhydrazine in an hno3 solution is described by the equation -d[pu(iv)]/dt = k[pu(iv)]2[(ch3)3cn2h 4 + ]/[h+], where k = 694 ⊥ 30 l mol−1 min−1 at 50°C . This suggests that the compound may have specific ADME properties that impact its bioavailability and efficacy.
Result of Action
The result of tert-Butylhydrazine’s action is the disruption of normal insect development. By mimicking ecdysteroids and binding to ecdysteroid receptors, it interferes with the normal molting process, leading to inhibited feeding, accelerated molting, and reduced reproduction in insects .
Propriétés
IUPAC Name |
tert-butylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNAPSBHXFMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185875 | |
| Record name | Hydrazine, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32064-67-8 | |
| Record name | (1,1-Dimethylethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32064-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032064678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While tert-Butylhydrazine itself is not typically the primary focus of the provided research, its derivatives, particularly diacylhydrazines, exhibit interesting biological activity. For instance, 1,2-dibenzoyl-1-tert-butylhydrazine (RH-5849) acts as a non-steroidal ecdysone agonist. It mimics the action of 20-hydroxyecdysone, the molting hormone in insects, by binding to ecdysone receptors. [] This interaction disrupts the normal molting process, leading to premature and often lethal molting in various insect species, including Spodoptera littoralis and Chilo suppressalis. [, , ] This mechanism makes RH-5849 and related compounds promising candidates for insect growth regulators. [, ]
ANone: - Molecular Formula: (CH3)3CNHNH2- Molecular Weight: 88.15 g/mol
ANone: The provided research primarily focuses on the synthesis and biological applications of tert-Butylhydrazine derivatives rather than its own material compatibility and stability. Therefore, information on these aspects is limited within these papers.
A: Computational methods are valuable in understanding the structure-activity relationship (SAR) of tert-Butylhydrazine derivatives. Molecular modeling studies on substituted dibenzoyl-1-tert-butylhydrazines (SBH) revealed a relationship between their larvicidal activity and the spatial arrangement of specific atoms within the molecule. [] This type of analysis helps to design more potent and selective insecticides.
ANone: SAR studies on dibenzoyl-1-tert-butylhydrazines highlight the importance of specific structural features for insecticidal activity:
- Distance between carbonyl oxygen and benzene ring: A parabolic relationship exists between larvicidal activity and the distance (r) between the carbonyl oxygen of group A and the connecting carbon of the substituted benzene ring B in specific conformations. []
- Disubstitution patterns: 2,3-, 2,5-, and 2,6-disubstitutions on the benzene ring negatively affect larvicidal activity. []
A: A significant milestone in the research of tert-Butylhydrazine derivatives was the discovery of RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine) as a non-steroidal ecdysone agonist. [] This finding opened new avenues for developing environmentally benign insect growth regulators with a novel mode of action. Subsequent research focused on understanding its structure-activity relationship, leading to the synthesis of more potent and selective analogs. [, , ]
A: The research on tert-Butylhydrazine derivatives showcases a synergy between synthetic organic chemistry, biochemistry, and entomology. This interdisciplinary approach has allowed for the design, synthesis, and biological evaluation of novel insecticidal agents with specific molecular targets. [, , ] Further collaborations could explore the potential of these compounds in other fields, such as medicinal chemistry, for developing new therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
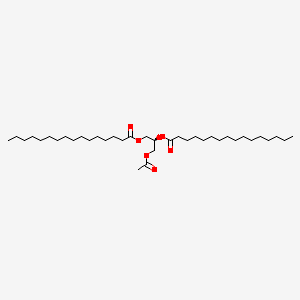


![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)
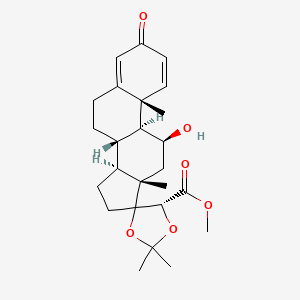

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)
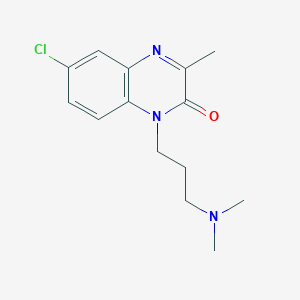
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)

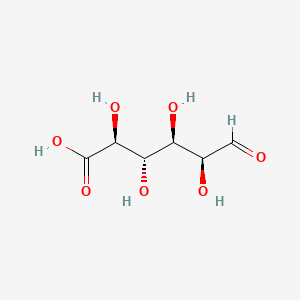
![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
